BenchChemオンラインストアへようこそ!

6-Bromo-3-(bromomethyl)-2-methoxypyridine

Medicinal Chemistry Cross-Coupling Building Block Orthogonality

6-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS 1805208-46-1) is a disubstituted pyridine derivative with a molecular formula of C₇H₇Br₂NO and a molecular weight of 280.94 g/mol. The compound features two differentiated halogen sites: a ring-bound bromine at the 6-position suitable for metal-catalyzed cross-coupling, and a benzylic bromomethyl group at the 3-position amenable to nucleophilic substitution, with an electron-donating 2-methoxy group that modulates ring electronics and lipophilicity (computed XLogP3-AA = 2.7).

Molecular Formula C7H7Br2NO
Molecular Weight 280.947
CAS No. 1805208-46-1
Cat. No. B2461070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(bromomethyl)-2-methoxypyridine
CAS1805208-46-1
Molecular FormulaC7H7Br2NO
Molecular Weight280.947
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)Br)CBr
InChIInChI=1S/C7H7Br2NO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3
InChIKeyHQACUBMLFCWGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS 1805208-46-1) – A Dual-Halogen Pyridine Building Block for Orthogonal Derivatization


6-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS 1805208-46-1) is a disubstituted pyridine derivative with a molecular formula of C₇H₇Br₂NO and a molecular weight of 280.94 g/mol [1]. The compound features two differentiated halogen sites: a ring-bound bromine at the 6-position suitable for metal-catalyzed cross-coupling, and a benzylic bromomethyl group at the 3-position amenable to nucleophilic substitution, with an electron-donating 2-methoxy group that modulates ring electronics and lipophilicity (computed XLogP3-AA = 2.7) [2]. It is supplied as a research-grade building block (typical purity 95%) for small-molecule synthesis in medicinal chemistry and agrochemical discovery .

Why Generic Pyridyl Halide Substitution Fails for 6-Bromo-3-(bromomethyl)-2-methoxypyridine Procurement


Superficially similar mono-halogenated pyridine building blocks—such as 3-(bromomethyl)-2-methoxypyridine (CAS 942060-13-1) or 2-bromo-5-(bromomethyl)pyridine (CAS 101990-45-8)—lack the critical combination of an aromatic C–Br site and a benzylic C–Br site within a single methoxy-activated ring scaffold . The absence of the second bromine in these analogs eliminates the capacity for sequential, programmable functionalization without additional deprotection or activation steps. Moreover, the specific 6-bromo-3-bromomethyl-2-methoxy substitution pattern is non-trivial to access synthetically, meaning that generic substitution with a different regioisomer or a mono-brominated congener will result in a divergent synthetic route, altered electronic properties, and potentially failed coupling selectivity in downstream applications such as kinase inhibitor assembly .

Quantitative Differentiation Evidence for 6-Bromo-3-(bromomethyl)-2-methoxypyridine vs. Closest Analogs


Orthogonal Reactivity: Dual Halogen Sites Enable Sequential C–C and C–N Bond Formation

Unlike mono-brominated analogs such as 3-(bromomethyl)-2-methoxypyridine (CAS 942060-13-1), which possess only a benzylic bromide, the target compound contains both a 6-bromo substituent (Suzuki/Buchwald-Hartwig competent) and a 3-bromomethyl group (nucleophilic displacement competent). This dual-halogen architecture permits two-step sequential derivatization without intermediate protection: the aromatic bromide undergoes palladium-catalyzed cross-coupling while the benzylic bromide remains intact, and vice versa. [1] No direct kinetic competition data between the two sites exists in public literature; this differentiation is based on well-established reactivity principles of aryl bromides versus benzylic bromides (Class-level inference).

Medicinal Chemistry Cross-Coupling Building Block Orthogonality

Enhanced Lipophilicity (XLogP3-AA) vs. De-Bromo Analog

The computed XLogP3-AA of 6-bromo-3-(bromomethyl)-2-methoxypyridine is 2.7, compared to 1.82 for the de-6-bromo analog 3-(bromomethyl)-2-methoxypyridine. [1] The ΔlogP of +0.88 translates to approximately a 7.6-fold increase in octanol-water partition coefficient, which can significantly alter membrane permeability and metabolic stability profiles in early-stage drug discovery when this fragment is incorporated into lead molecules. [2]

Lipophilicity logP ADME Optimization

Increased Molecular Weight and Heavy Atom Count for Fragment Library Design

With a molecular weight of 280.94 g/mol and 11 heavy atoms, 6-bromo-3-(bromomethyl)-2-methoxypyridine occupies a distinct region of fragment chemical space compared to the mono-bromo analog (MW 202.05 g/mol, 9 heavy atoms) [1]. This ~39% increase in mass places the target compound in the upper range of rule-of-three compliant fragments (MW ≤ 300), while the comparator falls into the lower-MW fragment space. The higher bromine content also provides enhanced anomalous scattering for X-ray crystallographic phasing (f’’ = 2.46 e⁻ per Br at Cu Kα) when the compound is soaked into protein crystals, offering a practical advantage in structural biology campaigns [2].

Fragment-Based Drug Discovery Molecular Weight Property Space

Commercial Availability and Purity Benchmarking Against Regioisomeric Dibromides

The target compound is offered at a standard purity of 95% by multiple vendors (AKSci, CymitQuimica, MolCore) . In contrast, the regioisomer 2-bromo-3-(bromomethyl)-6-methoxypyridine—which swaps the methoxy and ring-bromine positions—is listed with variable purity specifications (typically 95–97%) and is less widely stocked, as evidenced by fewer commercial listings . The 6-bromo-3-bromomethyl substitution pattern in the target compound positions the methoxy group ortho to the pyridine nitrogen, providing maximal electronic activation of the ring toward electrophilic aromatic substitution compared to the 6-methoxy isomer, a structural feature confirmed by computed electrostatic potential maps [1].

Procurement Purity Isomer Comparison

Best Application Scenarios for 6-Bromo-3-(bromomethyl)-2-methoxypyridine Supported by Quantitative Evidence


Sequential Derivatization in Kinase Inhibitor Synthesis

The orthogonal reactivity of the aromatic C–Br and benzylic C–Br sites allows medicinal chemists to perform a first-step Suzuki coupling at the 6-position using a boronic acid partner, followed by nucleophilic displacement of the 3-bromomethyl group with an amine or thiol nucleophile to install a second diversity element. This two-step, one-scaffold strategy is directly enabled by the dual-halogen architecture and cannot be replicated with mono-brominated pyridine building blocks, reducing the number of linear steps required to assemble trisubstituted pyridine kinase inhibitor cores .

Fragment Library Enrichment for Lead Discovery

With a molecular weight (280.94 g/mol) near the upper limit of rule-of-three space and a computed XLogP of 2.7, this compound occupies a lipophilic-rich region of fragment chemical space that is underrepresented in conventional fragment libraries. Incorporating this dibrominated scaffold into screening collections diversifies the available 3D pharmacophore space and provides two synthetic handles for rapid hit elaboration upon primary screening hit identification [1].

Crystallographic Fragment Screening with Anomalous Scattering

The presence of two bromine atoms provides a strong anomalous scattering signal (f’’ ≈ 2.46 e⁻ per Br at Cu Kα wavelength), enabling rapid detection of low-occupancy fragment binding in protein crystal soaks. This allows unambiguous identification of binding pose and occupancy without the need for high-resolution data, directly accelerating structure-guided fragment-to-lead optimization in academic and industrial structural biology groups [2].

Agrochemical Intermediate via Chemoselective Functionalization

The electron-donating 2-methoxy group activates the pyridine ring toward electrophilic substitution while the 6-bromo substituent enables transition-metal-catalyzed cross-coupling with heteroaryl or aryl partners. In agrochemical discovery programs targeting herbicidal or fungicidal pyridine carboxamides, this compound serves as a late-stage diversification intermediate, where the bromomethyl group can be converted to a methyl amine or methyl ether after coupling, providing a modular entry into patentable chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-(bromomethyl)-2-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.